molecular formula C9H9N3O B13109182 3-Hydrazineylisoquinolin-1(2H)-one

3-Hydrazineylisoquinolin-1(2H)-one

Katalognummer: B13109182
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: WBYHPLODVZWCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazineylisoquinolin-1(2H)-one is a heterocyclic compound that contains both an isoquinoline and a hydrazine functional group. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazineylisoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of isoquinoline-1-one with hydrazine hydrate under reflux conditions. The reaction may require a catalyst or specific pH conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazineylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Hydrazineylisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, while the isoquinoline ring can intercalate with DNA or proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but without the hydrazine group.

    Hydrazine derivatives: Compounds containing the hydrazine functional group but different heterocyclic rings.

    Quinoline derivatives: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

3-Hydrazineylisoquinolin-1(2H)-one is unique due to the combination of the isoquinoline and hydrazine functional groups, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

3-hydrazinyl-2H-isoquinolin-1-one

InChI

InChI=1S/C9H9N3O/c10-12-8-5-6-3-1-2-4-7(6)9(13)11-8/h1-5H,10H2,(H2,11,12,13)

InChI-Schlüssel

WBYHPLODVZWCMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(NC2=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.